molecular formula C21H17N5O2S B2966498 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 1795089-04-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No. B2966498
CAS RN: 1795089-04-1
M. Wt: 403.46
InChI Key: KZAFDXDDQSBFGY-UHFFFAOYSA-N
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Description

Imidazole and thiazole are both five-membered heterocyclic compounds. Imidazole has two nitrogen atoms and is known as 1,3-diazole . Thiazole, on the other hand, contains one sulfur and one nitrogen atom . These compounds are part of many biologically active molecules and drugs .


Synthesis Analysis

The synthesis of imidazole and thiazole derivatives often involves reactions with α-halocarbonyl compounds . The outcome of these reactions can depend on the structure of the starting bromo ketone .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The imidazole ring shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse. For instance, the reaction of certain compounds with bis-hydrazonoylchlorides in refluxing DMF in the presence of trimethylamine can lead to the formation of bis-thiadiazoles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its biological target, some imidazo[2,1-b]thiazole derivatives have shown anticancer activity . For example, one compound displayed broad-spectrum antiproliferative activity against various cancer cell lines .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a major focus in current research . Heterocyclic compounds, including imidazole and thiazole derivatives, are of great importance in this regard due to their broad range of biological activities .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methoxy-2-methylindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c1-25-20(28-2)15-8-7-13(11-17(15)24-25)19(27)22-16-6-4-3-5-14(16)18-12-26-9-10-29-21(26)23-18/h3-12H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFDXDDQSBFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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